1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
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Description
1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea, also known as DFP-10825, is a small molecule compound that has been widely studied in the field of cancer research. This compound has shown promising results in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. In
Scientific Research Applications
Synthesis and Antibacterial Evaluation
- Antibacterial Agents : Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety has shown that certain compounds possess high antibacterial activities. These compounds were created through reactions involving precursors with urea, thiourea, and/or guanidine hydrochloride to produce derivatives with potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Anticancer Research
- Anticancer Agents : The synthesis of novel pyridine derivatives containing various heterocyclic rings such as oxa/thiadiazol derivatives, pyrazole derivatives, and urea derivatives has been explored for their potential anticancer activities. These compounds demonstrated significant antitumor activity against liver cancer (HepG2), human colon cancer (HT-29), and human breast adenocarcinoma cell lines (MCF-7), with some showing higher activity than doxorubicin, a commonly used chemotherapy medication (Hafez & El-Gazzar, 2020).
Synthesis and Characterization of Derivatives
- Heterocyclic Compounds : The preparation of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile and its derivatives showcased the potential for antibacterial and antitumor activities. These compounds are synthesized through reactions involving hydrazine hydrate, Schiff’s bases, and urea derivatives, illustrating the versatility of these chemical reactions in creating compounds with significant biological activities (Elewa et al., 2021).
Chemical Reactions and Molecular Docking
- Ureidopyridazine Derivatives : The synthesis and testing of N-(2,4-difluorophenyl)-N’-heptyl-N’-{4-[(substituted)-pyridazin-3-yl)thio]pentyl}urea derivatives for inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT) were conducted, with theoretical studies correlating their activity to structural features. This highlights the use of urea derivatives in the development of inhibitors for specific enzymes (Gelain et al., 2006).
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5O2/c19-13-3-4-16(14(20)10-13)23-18(27)22-8-9-25-17(26)6-5-15(24-25)12-2-1-7-21-11-12/h1-7,10-11H,8-9H2,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTMPXHVKBQVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea |
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